molecular formula C20H17ClN2O5S2 B2853290 methyl 3-(N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-N-phenylsulfamoyl)thiophene-2-carboxylate CAS No. 895264-91-2

methyl 3-(N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-N-phenylsulfamoyl)thiophene-2-carboxylate

Cat. No. B2853290
CAS RN: 895264-91-2
M. Wt: 464.94
InChI Key: GDYHYLFKRJYAFS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a chlorophenyl group, an amino group, a phenylsulfamoyl group, and a carboxylate group . The compound’s molecular formula is C20H17ClN2O5S3 and it has a molecular weight of 497.01 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The thiophene ring provides a planar, aromatic system, which can participate in pi stacking interactions. The chlorophenyl group, amino group, and phenylsulfamoyl group all contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group could participate in reactions with acids or electrophiles, while the carboxylate group could react with bases or nucleophiles. The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar functional groups. The compound has a predicted density of 1.53±0.1 g/cm3 .

Scientific Research Applications

properties

IUPAC Name

methyl 3-[[2-(2-chloroanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S2/c1-28-20(25)19-17(11-12-29-19)30(26,27)23(14-7-3-2-4-8-14)13-18(24)22-16-10-6-5-9-15(16)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYHYLFKRJYAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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